4-Methyl-2-(methylsulfanyl)benzoic acid
Overview
Description
4-Methyl-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 4-position and a methylsulfanyl group at the 2-position
Mechanism of Action
Target of Action
It is known to be an intermediate product in the synthesis of cardiotonic drugs sulmazole and isomazole .
Mode of Action
It is used in the synthesis of sulmazole and isomazole, which have a pronounced cardiotonic activity . The synthesis involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or POCl3 .
Biochemical Pathways
It is involved in the synthesis of sulmazole and isomazole, which are known to affect the cardiovascular system .
Result of Action
As an intermediate in the synthesis of sulmazole and isomazole, it contributes to the cardiotonic effects of these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This reaction proceeds through a series of steps, including nitration, sulfonation, and reduction, to yield the desired product . Another method involves the use of 2-methyl-5-nitrophenol as a starting material, which undergoes a series of reactions to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-Methyl-2-(methylsulfanyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Methyl-2-(methylsulfanyl)benzoic acid can be compared with other similar compounds, such as:
2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
4-Methyl-3-nitrobenzenesulfonic acid: An intermediate in the synthesis of this compound, it has different functional groups that affect its chemical behavior.
Properties
IUPAC Name |
4-methyl-2-methylsulfanylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILGTXWBDXWBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709368 | |
Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24852-73-1 | |
Record name | 4-Methyl-2-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(methylsulfanyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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